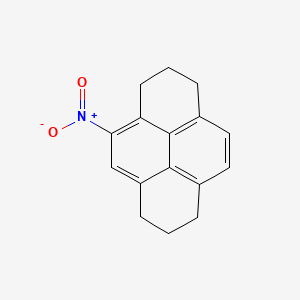
2-(1-methoxypropan-2-yloxy)propan-1-ol
Overview
Description
Preparation Methods
The synthesis of 2-(1-methoxypropan-2-yloxy)propan-1-ol typically involves the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst . The reaction mixture is then subjected to distillation processes to obtain the desired product. Industrial production methods often utilize continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-(1-methoxypropan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-methoxypropan-2-yloxy)propan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-methoxypropan-2-yloxy)propan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces . These interactions facilitate its role as a solvent and reagent in various chemical and biological processes. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
2-(1-methoxypropan-2-yloxy)propan-1-ol is similar to other glycol ethers, such as dipropylene glycol methyl ether and tripropylene glycol monomethyl ether . it is unique due to its specific molecular structure, which imparts distinct solvent properties and reactivity. Similar compounds include:
Dipropylene glycol methyl ether: Used in similar applications but with different physical properties.
Tripropylene glycol monomethyl ether: Another glycol ether with varying solvent capabilities.
Properties
IUPAC Name |
2-(1-methoxypropan-2-yloxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(4-8)10-7(2)5-9-3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOELPXADJSCXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872970 | |
| Record name | 2-[(1-Methoxypropan-2-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55956-21-3 | |
| Record name | 1-Propanol, 2-(2-methoxy-1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055956213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Methoxypropan-2-yl)oxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)


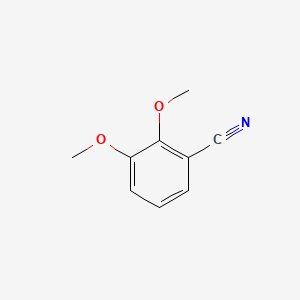
![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)

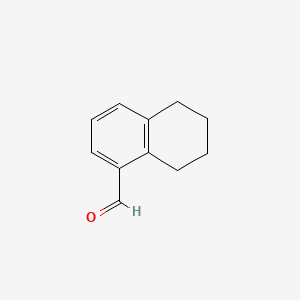

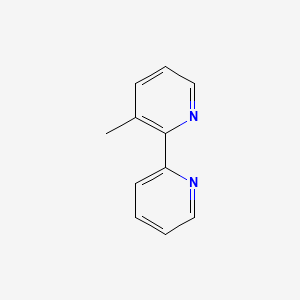
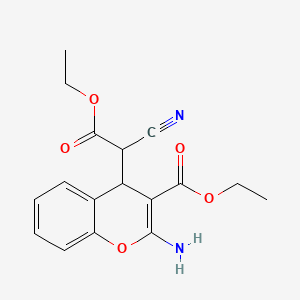

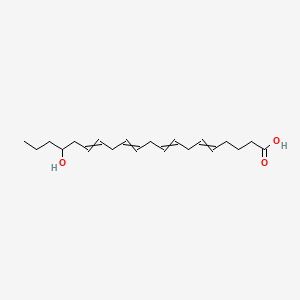
![Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo-](/img/structure/B1346045.png)
